(5-chloro-6-ethylpyridin-3-yl)methanol
Description
(5-Chloro-6-ethylpyridin-3-yl)methanol is a pyridine derivative characterized by a methanol group (-CH2OH) at the 3-position, a chlorine atom at the 5-position, and an ethyl group (-CH2CH3) at the 6-position on the pyridine ring. Pyridine derivatives are critical in medicinal chemistry and material science due to their electronic properties and ability to participate in hydrogen bonding.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(5-chloro-6-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3 |
InChI Key |
RZUDQAVWPJLVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-chloro-6-ethylpyridin-3-yl)methanol typically involves the chlorination of 3-pyridinemethanol followed by the introduction of an ethyl group. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chloro group, followed by alkylation with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (5-chloro-6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: (5-Chloro-6-ethyl-3-pyridinyl)carboxylic acid.
Reduction: 6-Ethyl-3-pyridinylmethanol.
Substitution: (5-Amino-6-ethyl-3-pyridinyl)methanol or (5-Thio-6-ethyl-3-pyridinyl)methanol.
Scientific Research Applications
(5-chloro-6-ethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-chloro-6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structural analogs.
Comparison with Similar Compounds
Key Differences :
| Compound | Substituents (Position) | Electronic Effects | Potential Applications |
|---|---|---|---|
| Target Compound | Cl (5), -CH2CH3 (6), -CH2OH (3) | Moderate steric hindrance | Pharmaceutical intermediates |
| 5-Chloro-2-methoxy analog | Cl (5), -OCH3 (2) | Electron-donating (-OCH3) | Solubility-enhanced drug design |
| 5-Bromo-2-chloro analog | Br (5), Cl (2) | Electron-withdrawing (Br) | Heavy atom in crystallography |
Alkyl- and Ether-Substituted Analogs
- (3,6-Dichloro-5-methoxypyridin-2-yl)methanol: Dichlorination (3,6-positions) and methoxy substitution (5-position) create a highly polarized structure, likely enhancing interactions with charged biological targets .
- [5-Chloro-6-(3-methylmorpholin-4-yl)pyridin-3-yl]methanol: Replacement of the ethyl group with a morpholine ring introduces hydrogen-bonding capability and increased polarity, which may improve aqueous solubility .
Reactivity Insights :
- Ethyl groups (as in the target compound) provide moderate hydrophobicity, balancing solubility and membrane permeability.
- Morpholine or methoxy groups enhance polarity, favoring applications requiring water-soluble intermediates .
Amino-Functionalized Derivatives
describes 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one, where a pyridinemethanol derivative is functionalized with an amino group. Amino groups enable participation in hydrogen bonding and metal coordination, expanding utility in catalysis or drug design. In contrast, the target compound’s methanol group offers a single hydroxyl for derivatization, limiting its versatility in multi-step syntheses .
Fluorinated and Complex Heterocycles
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (): Fluorine’s strong electron-withdrawing effect increases metabolic stability compared to chlorine, making fluorinated analogs preferable in drug candidates.
- 2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol (): This complex molecule incorporates the 5-chloropyridin-3-yl moiety into a fused heterocyclic system. Such structures are common in kinase inhibitors, highlighting the pharmacological relevance of chloropyridine derivatives .
Stability and Handling Considerations
demonstrates that methanol is superior to bulk methods for preserving aromatic and chlorinated compounds. This suggests that (5-chloro-6-ethylpyridin-3-yl)methanol may exhibit better stability when stored in methanol, minimizing degradation during storage or transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
